molecular formula C22H24N2O4 B12047145 [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate CAS No. 477733-64-5

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

Cat. No.: B12047145
CAS No.: 477733-64-5
M. Wt: 380.4 g/mol
InChI Key: PCLAEZLUEDDLGE-HZHRSRAPSA-N
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Description

This compound features a benzoate ester core linked to a 2-methoxyphenyl group and an (E)-configured hydrazinylidene moiety substituted with a cyclohexanecarbonyl group. Its molecular formula is C23H24N2O4, with a molecular weight of 416.45 g/mol (estimated).

Properties

CAS No.

477733-64-5

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C22H24N2O4/c1-27-20-14-16(15-23-24-21(25)17-8-4-2-5-9-17)12-13-19(20)28-22(26)18-10-6-3-7-11-18/h3,6-7,10-15,17H,2,4-5,8-9H2,1H3,(H,24,25)/b23-15+

InChI Key

PCLAEZLUEDDLGE-HZHRSRAPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate typically involves multiple steps, starting with the preparation of the cyclohexanecarbonylhydrazine precursor. This precursor is then reacted with 4-formyl-2-methoxyphenyl benzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of polymers, dyes, and other organic compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with enzymes and other biomolecules can provide insights into its biological activity.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties. Its unique structure allows for the development of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its use, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Key Observations :

  • Hydrazone vs. Imine Linkages: The target compound and ’s dichlorophenoxy derivative use hydrazone linkages, while ’s I6 employs an imine. Hydrazones are more hydrolytically stable than imines, favoring pharmaceutical applications .
  • Substituent Effects: The cyclohexanecarbonyl group in the target compound offers steric bulk and lipophilicity, contrasting with the electron-withdrawing dichlorophenoxy group () or the fluorophenyl group ().

Physical and Spectral Properties

Property Target Compound (Estimated) 4-(((4-Fluorophenyl)imino)methyl)-2-methoxyphenyl 4-alkoxybenzoate (I6) 4-[(E)-Dichlorophenoxyacetyl hydrazono] Benzoate () Quinoline-Piperazine Benzoate (C4, )
Molecular Weight 416.45 g/mol ~450–500 g/mol (varies with alkoxy chain) 473.31 g/mol ~500–550 g/mol
Melting Point Not reported Liquid crystal phase transitions Not reported Crystalline solid (yellow/white)
Spectral Characterization Likely 1H NMR, HRMS 1H NMR, IR (reported in supplementary) HRMS, 1H NMR 1H NMR, HRMS

Notes:

  • ’s quinoline derivatives form crystalline solids, while ’s I6 exhibits liquid crystal behavior due to flexible alkoxy chains .
  • The dichlorophenoxy derivative () has a higher molecular weight (473.31 g/mol) due to chlorine atoms .

Functional and Application-Based Differences

  • Material Science : ’s I6 forms induced polymorphic phases, making it suitable for optical materials. The target compound’s rigid cyclohexane group could stabilize specific mesophases.
  • Agrochemicals: The dichlorophenoxy derivative () likely acts as a herbicide due to structural similarity to phenoxyacetic acid herbicides .

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